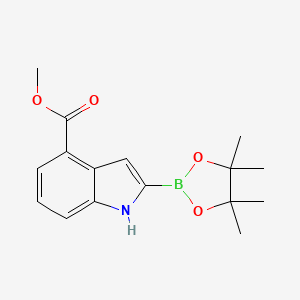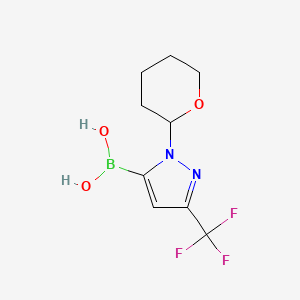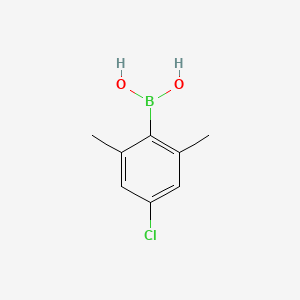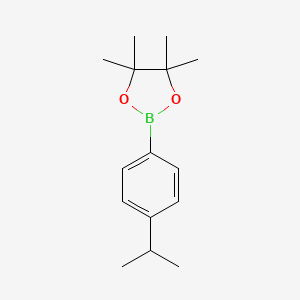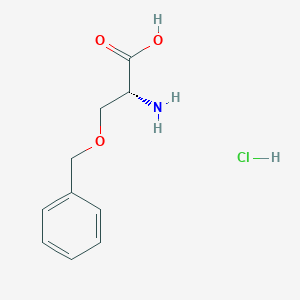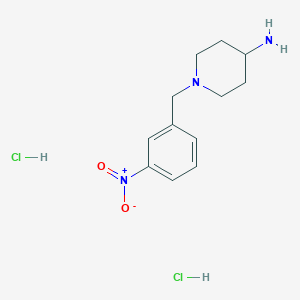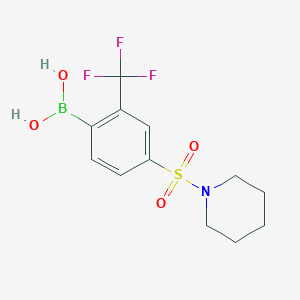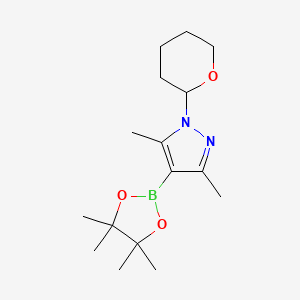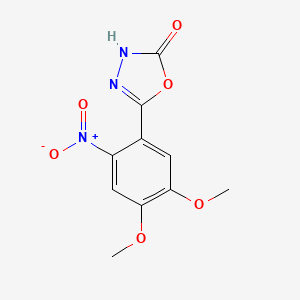
5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
描述
5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features an oxadiazolone ring substituted with a 4,5-dimethoxy-2-nitrophenyl group, making it an interesting subject for studies in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl alcohol with appropriate reagents to form the oxadiazolone ring. One common method includes the use of hydrazine derivatives and carbonyl compounds under controlled conditions to facilitate the formation of the oxadiazolone structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups in place of the methoxy groups.
科学研究应用
5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of pro-drugs.
Industry: Utilized in the synthesis of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one involves its ability to undergo photolysis, leading to the release of active species that can interact with various molecular targets. The nitro group plays a crucial role in this process, as it can be reduced to form reactive intermediates that participate in further chemical transformations .
相似化合物的比较
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl alcohol: Used as a photolabile protecting group in organic synthesis.
4,5-Dimethoxy-2-nitrobenzyl bromide: Employed in caging technology to develop pro-drugs.
4,5-Dimethoxy-2-nitrophenylacetonitrile: Utilized in proteomics research.
Uniqueness
5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one stands out due to its oxadiazolone ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in scientific research and industrial processes.
属性
IUPAC Name |
5-(4,5-dimethoxy-2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6/c1-17-7-3-5(9-11-12-10(14)19-9)6(13(15)16)4-8(7)18-2/h3-4H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORQHIPFXRZXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NNC(=O)O2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



